molecular formula C11H16N2O B11901846 1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one

1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one

Cat. No.: B11901846
M. Wt: 192.26 g/mol
InChI Key: BWRMMYAHESFSEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one can be synthesized through various synthetic routes. One common method involves the condensation of 2-(tetrazolylacetyl)cyclohexane-1,3-diones with phenyl- or 4-fluorophenylhydrazines in ethanol at room temperature . The structure of the synthesized compounds is confirmed using NMR spectroscopy methods .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazoles, oxo derivatives, and reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 1,3-Diethyl-1,5,6,7-tetrahydroindazol-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting cellular processes. The compound’s structure allows it to bind to active sites of enzymes, leading to inhibition of their activity . This mechanism is particularly relevant in its antitumor activity, where it disrupts the proliferation of cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

1,3-diethyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C11H16N2O/c1-3-8-11-9(13(4-2)12-8)6-5-7-10(11)14/h3-7H2,1-2H3

InChI Key

BWRMMYAHESFSEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C2=C1C(=O)CCC2)CC

Origin of Product

United States

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